6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Overview
Description
“6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1167056-92-9 . It has a molecular weight of 196.59 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H, (H,10,11)(H,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 196.59 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H, (H,10,11)(H,12,13) .Scientific Research Applications
Synthesis of Derivatives
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid serves as a versatile building block in the synthesis of derivatives. For example, it allows for the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement. This method has been applied to reactions with phenolates and activated methylene nucleophiles, highlighting its versatility in organic synthesis (Figueroa‐Pérez et al., 2006).
Reactivity with Other Compounds
The reactivity of related compounds such as pyridine-2,4,6-tricarboxylic acid under different conditions has been studied extensively. These studies show that the presence or absence of certain molecules in the reaction mixture, like pyridine, significantly influences the formation of different products, including coordination polymers and metallomacrocycle structures (Ghosh et al., 2004).
Electrochemical Studies
Electrochemical studies on similar compounds, such as 6-chloro-2-pyridinecarboxylic acid, have been conducted to understand their reduction behavior on mercury electrodes. These studies are crucial for developing electroanalytical methods and understanding the electrochemical properties of these compounds (Corredor & Mellado, 2006).
Structural Characterisation
Structural characterization of derivatives of pyridine-carboxylic acids has been performed, providing insights into their potential applications in catalysis, coordination chemistry, and molecular devices. This includes the study of amides from picolinic acid and pyridine-2,6-dicarboxylic acid, which are crucial for understanding their chemical properties (Devi et al., 2015).
Antimicrobial Activities and DNA Interactions
Investigations into the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid and its derivatives have shown significant results. These studies are important for the development of new antimicrobial agents and understanding the interactions of these compounds with biological molecules (Tamer et al., 2018).
Coordination Polymers
Research on coordination polymers based on pyridine-dicarboxylic acids has revealed their potential in forming unique structures like nanotubes and frameworks. These studies are crucial for material science and the development of new materials with specific properties (Ghosh & Bharadwaj, 2005).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-5(8(12)13)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHYMQCWBLAACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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